molecular formula C14H17N3O2S B6013963 N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6013963
M. Wt: 291.37 g/mol
InChI Key: BNUFXYMHWQWYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide: is a heterocyclic compound that contains a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thienyl-substituted hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The cycloheptyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thienyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced or ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. It can also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate
  • N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-thioamide
  • N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-sulfonamide

Uniqueness: N-cycloheptyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cycloheptyl group and the thienyl ring provides unique steric and electronic properties that can be leveraged in various applications.

Properties

IUPAC Name

N-cycloheptyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-13(15-10-6-3-1-2-4-7-10)14-16-12(17-19-14)11-8-5-9-20-11/h5,8-10H,1-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUFXYMHWQWYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.